Citral

Description

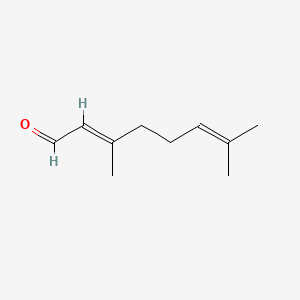

Overview of Citral's Molecular Structure and Isomerism

This compound (B94496), with the chemical formula C₁₀H₁₆O, is a mixture of two geometric isomers: geranial and neral (B7780846). wikipedia.orgqinmuchem.comatamanchemicals.com These isomers differ in the configuration of the double bond at position 2. Geranial is the trans isomer (also known as this compound A or α-citral), while neral is the cis isomer (this compound B or β-citral). wikipedia.orgqinmuchem.comsciforum.net Both isomers are aldehydes and are derived from two isoprene (B109036) units, characteristic of monoterpenes. wikipedia.orgebi.ac.uk

The structural difference between geranial and neral influences their physical and chemical properties, including their odor profiles; geranial is often described as having a stronger lemon odor, while neral's odor is considered sweeter and less intense. slideshare.net The mixture of these two isomers is commonly referred to as this compound. wikipedia.orgqinmuchem.com

Here is a table summarizing some key chemical properties of this compound and its isomers:

| Property | This compound (Mixture) | Geranial (trans-isomer) | Neral (cis-isomer) |

| Chemical Formula | C₁₀H₁₆O wikipedia.org | C₁₀H₁₆O nist.gov | C₁₀H₁₆O nih.gov |

| Molar Mass | 152.24 g/mol wikipedia.org | 152.2334 g/mol nist.gov | 152.120115 Da wikidata.org |

| Appearance | Pale yellow liquid wikipedia.org | Pale yellow liquid atamanchemicals.com | Light yellow liquid sciforum.net |

| Odor | Strong lemon-like atamanchemicals.com | Stronger lemon odor slideshare.net | Sweeter, less intense lemon odor slideshare.net |

| Solubility | Insoluble in water, soluble in organic solvents qinmuchem.comatamanchemicals.com | Insoluble in water sciforum.net | Insoluble in water sciforum.net |

| Density | 0.893 g/cm³ wikipedia.org | 0.891-0.897 g/cm³ (at 15 °C) sciforum.net | 0.891-0.897 g/cm³ (at 15 °C) sciforum.net |

| Boiling Point | 229 °C wikipedia.org | 91-95 °C at 5 mm Hg nih.gov | 91-92 °C at 2.6 mm Hg nih.gov |

| PubChem CID | 638011 nih.gov | 638011 (as component of this compound) guidetopharmacology.org | 643779 nih.gov |

Natural Occurrence and Distribution in Plant Species

This compound is widely distributed in the essential oils of various plant species, particularly those known for their citrusy aroma. qinmuchem.comnih.gov It is a major constituent in lemongrass oil, often found at concentrations ranging from 65% to 85%. eurekaselect.comnih.gov Other significant sources include lemon myrtle (90–98%), Litsea citrata (90%), Litsea cubeba (70–85%), lemon tea-tree (70–80%), and Ocimum gratissimum (66.5%). wikipedia.org It is also present in lower concentrations in the oils of lemon, lime, orange, and petitgrain. wikipedia.orgnih.gov

The concentration of this compound in plants can vary considerably based on factors such as genetics, climate, seasonal changes, geographic location, the specific plant part used, and the extraction method employed. nih.gov This variability is important for industries that source this compound from natural origins.

Here is a table illustrating the varying this compound content in some plant species:

| Plant Species | Approximate this compound Content (%) | Source |

| Lemon Myrtle | 90–98 | wikipedia.org |

| Litsea citrata | 90 | wikipedia.org |

| Litsea cubeba | 70–85 | wikipedia.org |

| Lemongrass (Cymbopogon species) | 65–85 | eurekaselect.com |

| Lemon Tea-Tree | 70–80 | wikipedia.org |

| Ocimum gratissimum | 66.5 | wikipedia.org |

| Lemon | 2–5 | wikipedia.org |

| Lime | 6–9 | wikipedia.org |

| Orange | Not specified, but present | wikipedia.org |

Academic Significance and Research Trajectories

This compound holds considerable academic significance and is the subject of ongoing research across various disciplines, including chemical biology and pharmaceutical sciences. Its diverse biological activities have driven investigations into its potential therapeutic applications. mdpi.comeurekaselect.com

Research has explored this compound's antimicrobial properties, demonstrating effectiveness against various bacteria and fungi, including foodborne pathogens and those of clinical relevance. mdpi.comnih.govplos.org Studies have investigated its impact on microbial growth kinetics and its ability to damage cell membranes. nih.govplos.org Furthermore, research indicates that this compound may affect biofilm formation by certain microorganisms. nih.gov

Beyond its antimicrobial effects, this compound has shown promise in other areas. Studies have explored its antioxidant and anti-inflammatory activities. eurekaselect.comnih.govturkjps.org Research also includes investigations into its potential antiproliferative effects against certain cancer cell lines and its influence on metabolic processes, such as those related to adipogenesis and glucose tolerance in animal models. nih.govresearchgate.netnih.gov

The biosynthesis of this compound in plants through pathways involving isopentenyl diphosphate (B83284) (IPP) units is also a subject of academic interest. eurekaselect.com Understanding these pathways can inform strategies for optimizing this compound production.

The instability of this compound, particularly its susceptibility to deterioration upon exposure to air, presents a challenge that is being addressed in research to enhance its stability for broader applications. eurekaselect.comnih.gov Academic research continues to uncover the multifaceted properties of this compound, paving the way for potential future applications in various industries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881217 | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c. | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol) | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C: | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile pale yellow liquid | |

CAS No. |

5392-40-5, 141-27-5 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ZMW724E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point <-10 °C. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Metabolic Pathways of Citral

Precursor Molecules and Initial Steps in Citral (B94496) Biosynthesis

The journey to synthesize this compound begins with the formation of universal C5 isoprenoid precursors, which are then assembled into the C10 backbone of monoterpenes.

Geranyl diphosphate (B83284) (GPP), a C10 molecule, is widely recognized as the universal precursor for the biosynthesis of all monoterpenes, including this compound. nih.govpnas.org It is formed through the head-to-tail condensation of one molecule of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), a reaction catalyzed by GPP synthase (GPPS). nih.govpnas.org

In this compound-producing plants like lemongrass, the biosynthetic process proceeds from GPP. nih.govresearchgate.net The pathway involves several subsequent transformations. Initially, GPP is converted to the alcohol geraniol (B1671447) through the removal of the diphosphate group, a reaction mediated by enzymes such as geraniol synthase or phosphatases. researchgate.netresearchgate.net This geraniol then undergoes oxidation to yield this compound, which is a mixture of two geometric isomers: geranial (trans-citral) and neral (B7780846) (cis-citral). nih.govresearchgate.net This final oxidation step is catalyzed by alcohol dehydrogenases. nih.gov

All terpenoids are synthesized from two C5 building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comsjtu.edu.cn IPP is considered the fundamental structural unit of all isoprenoids in plants. nih.gov The isomerization of IPP to DMAPP is a critical step, enabling the subsequent chain-elongation reactions. libretexts.org The condensation of one unit of IPP and one unit of DMAPP gives rise to the C10 geranyl diphosphate (GPP), the direct precursor to monoterpenes. mdpi.comlibretexts.org Further additions of IPP units to GPP can lead to the formation of larger terpenoid precursors, such as the C15 farnesyl diphosphate (FPP) for sesquiterpenes and the C20 geranylgeranyl diphosphate (GGPP) for diterpenes. mdpi.comsjtu.edu.cn

In-Planta Biosynthetic Pathways

In plants, the C5 precursors IPP and DMAPP are synthesized by two distinct and spatially separated pathways: the methyl-erythritol-4-phosphate (MEP) pathway, located in the plastids, and the acetate-mevalonate (MVA) pathway, which operates in the cytosol. mdpi.comnih.gov

The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is primarily responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids within the plastids of plant cells. mdpi.comnih.gov As this compound is a monoterpene, the MEP pathway is the principal route for the production of its IPP and DMAPP precursors. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov Research using inhibitors specific to the MEP pathway in lemongrass seedlings has confirmed its crucial involvement in this compound formation. nih.gov The MEP pathway is considered the main source of the GPP used for monoterpene synthesis in plants. pnas.orgnih.gov

| Step | Substrate(s) | Enzyme (Example) | Product | Relevance to this compound |

|---|---|---|---|---|

| 1 | Pyruvate + Glyceraldehyde-3-phosphate | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | 1-deoxy-D-xylulose 5-phosphate (DOXP) | Initiates the pathway leading to IPP/DMAPP. nih.gov |

| 2 | DOXP | DXR (DOXP reductoisomerase) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Core intermediate giving the pathway its name. nih.gov |

| ... (multiple steps) | MEP and subsequent intermediates | Various | IPP and DMAPP | The C5 building blocks for GPP synthesis. mdpi.com |

| Final Precursor Synthesis | IPP + DMAPP | GPPS (Geranyl Diphosphate Synthase) | Geranyl Diphosphate (GPP) | The direct C10 precursor to this compound. nih.govpnas.org |

The Deoxy-Xylulose-5-Phosphate (DOXP) pathway is another name for the MEP pathway; the terms are often used interchangeably (DOXP/MEP pathway). mdpi.comlibretexts.orgnih.gov 1-deoxy-D-xylulose 5-phosphate (DOXP) is the first committed intermediate of this pathway, formed from primary metabolites pyruvate and glyceraldehyde-3-phosphate. nih.gov Therefore, the contribution of the DOXP pathway to this compound biosynthesis is identical to that of the MEP pathway, as it represents the initial step in the plastidial route to IPP and DMAPP, the essential precursors for GPP and subsequently this compound. researchgate.netnih.gov

The Acetate-Mevalonate (MVA) pathway operates in the cytosol and is traditionally associated with the synthesis of sesquiterpenes, triterpenes, and sterols. mdpi.comnih.gov This pathway begins with acetyl-CoA. ijrpr.com While the MEP pathway is the primary source for monoterpene precursors, research indicates that there is metabolic "crosstalk" between the MVA and MEP pathways. nih.govnih.gov Studies on lemongrass have provided evidence that both the cytosolic MVA and the plastidial MEP pathways are involved in the formation of this compound. nih.gov This suggests that IPP, the common intermediate, may be exchanged between the compartments, allowing the MVA pathway to contribute precursors for what is primarily a plastid-synthesized compound. nih.govkit.edu This dual-pathway involvement may contribute to the high levels of this compound production in specialized plants like lemongrass. nih.gov

| Feature | MEP (DOXP) Pathway | MVA Pathway |

|---|---|---|

| Cellular Location | Plastids mdpi.comnih.gov | Cytosol mdpi.comnih.gov |

| Starting Material(s) | Pyruvate, Glyceraldehyde-3-phosphate nih.gov | Acetyl-CoA ijrpr.com |

| Primary Products | Monoterpenes (e.g., this compound), Diterpenes, Carotenoids mdpi.comnih.gov | Sesquiterpenes, Triterpenes, Sterols mdpi.comnih.gov |

| Relevance to this compound | Primary pathway for precursor synthesis. nih.govnih.gov | Contributes precursors via metabolic crosstalk. nih.gov |

Enzymatic Mechanisms in this compound Formation

The biosynthesis of this compound, an acyclic monoterpene aldehyde, is a multi-step process governed by the coordinated action of several specific enzymes. This process begins with the universal monoterpene precursor, geranyl diphosphate (GPP), and culminates in the formation of this compound's two geometric isomers, geranial and neral. nih.govwikipedia.org The key enzymatic reactions involve the synthesis of the alcohol precursor, geraniol, followed by its oxidation to the corresponding aldehyde.

Geraniol Synthase Activity

The initial committed step in the biosynthesis of this compound is the conversion of GPP to geraniol. This reaction is catalyzed by the enzyme Geraniol Synthase (GES) . nih.govnih.govnih.gov GES facilitates the removal of the pyrophosphate group from GPP, resulting in the formation of geraniol, which serves as the direct precursor for this compound. nih.govnih.gov In some plants, such as sweet basil, GES activity has been shown to be localized almost exclusively to the glandular trichomes on the leaf epidermis, where monoterpenes are synthesized and stored. nih.gov The enzyme requires a divalent metal cofactor, such as Mn2+, for its activity and specifically produces geraniol from GPP. nih.gov Studies on Camphora officinarum have identified a geraniol synthase gene, CoGES, whose expression shows a strong positive correlation with this compound content. nih.gov The functional characterization of the CoGES protein confirmed that it catalyzes the transformation of GPP into geraniol, which is then further converted into the this compound isomers, geranial and neral, through subsequent in vivo mechanisms. nih.gov

Alcohol Dehydrogenase (ADH) Enzymes (e.g., LcADH28, LcADH29, CfADH1)

The critical oxidation step, converting the alcohol geraniol into the aldehyde this compound, is primarily catalyzed by Alcohol Dehydrogenase (ADH) enzymes . nih.govnih.gov These enzymes facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org Several specific ADH enzymes have been identified and characterized for their role in this compound biosynthesis in various plant species.

In Litsea cubeba, a plant known for its high this compound content, two alcohol dehydrogenases, LcADH28 and LcADH29 , have been identified as crucial for this compound accumulation. nih.gov The expression patterns of both genes correlate with the levels of this compound in the plant, and overexpression of these genes in transgenic lines leads to a significant increase in geranial content. nih.gov These enzymes belong to the CAD (Cinnamyl Alcohol Dehydrogenase) clade of ADH genes. nih.gov

In lemongrass (Cymbopogon flexuosus), another major natural source of this compound, the alcohol dehydrogenase CfADH1 has been elucidated for its function in this compound biosynthesis. nih.govresearchgate.netresearchgate.net Research has demonstrated the in-planta involvement of CfADH1 in converting geraniol to this compound. nih.govresearchgate.netbiorxiv.org This enzyme utilizes NADP+ as a cofactor for the oxidation reaction. nih.govresearchgate.netbiorxiv.org

Aldoketo-Reductase Enzymes (e.g., CfAKR2b)

Interestingly, the oxidation of geraniol to this compound is not exclusively performed by ADH enzymes. In some plants, members of the phylogenetically distant Aldoketo-Reductase (AKR) superfamily also catalyze this reaction. researchgate.netnih.gov

In lemongrass, in addition to CfADH1, an aldoketo-reductase, CfAKR2b , has been shown to be involved in this compound formation. nih.govresearchgate.netresearchgate.netbiorxiv.org Despite being unrelated in sequence to CfADH1, the recombinant CfAKR2b enzyme also effectively catalyzes the formation of this compound from geraniol using NADP+ as a cofactor. nih.govresearchgate.netbiorxiv.org The expression of the CfAKR2b gene shows a correlation with this compound accumulation during different developmental stages of the plant. nih.govresearchgate.netresearchgate.net The discovery of both an ADH and an AKR enzyme performing the same function in lemongrass suggests a complex evolutionary strategy to ensure high levels of this compound production. nih.govbiorxiv.org Similar dual-enzyme systems involving both a geraniol dehydrogenase (GeDH) and an AKR have also been identified in Perilla species. nih.gov

Isomerization and Oxidation Reactions

This compound naturally exists as a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B). wikipedia.org The biosynthesis process yields both isomers. Geranial is produced from the oxidation of geraniol, while neral is formed from the oxidation of its cis-isomer, nerol. nih.gov

The primary reaction is the oxidation of the primary alcohol group (-CH₂OH) of geraniol and nerol to an aldehyde group (-CHO). This is catalyzed by the ADH and AKR enzymes mentioned previously. nih.govresearchgate.net

Geraniol ---(Oxidation by ADH/AKR)---> Geranial Nerol ---(Oxidation by ADH/AKR)---> Neral

While some studies suggest nerol can also serve as a precursor, the conversion of geraniol to geranial is the more extensively documented pathway. nih.gov The presence of both isomers is crucial for the characteristic lemon-like aroma of this compound. wikipedia.org Under certain conditions, such as in the presence of amino acids, cis-trans isomerization between neral and geranial can also occur. acs.orgresearchgate.net

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of this compound is a compartmentalized process within the plant cell, involving enzymes and pathways located in different subcellular locations. This separation is essential for regulating the flow of precursors and preventing the potential toxicity of intermediate compounds to cellular metabolism. scialert.net

Cytosolic Pathways and Enzyme Localization

The precursors for all monoterpenes, including this compound, are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is localized in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. nih.gov While the MEP pathway is typically responsible for the formation of monoterpenes, recent findings in lemongrass indicate that both pathways contribute to this compound formation. nih.govbiorxiv.org

Studies on the subcellular localization of the key this compound-forming enzymes in lemongrass have revealed a complex distribution. The aldoketo-reductase CfAKR2b was found to be localized exclusively to the cytosol . nih.govresearchgate.netbiorxiv.org In contrast, the alcohol dehydrogenase CfADH1 exhibited a dual localization, being present in both the cytosol and the plastids . nih.govresearchgate.netbiorxiv.org This dual localization is significant, as it suggests that the plant can utilize precursor pools from both the cytosolic MVA and the plastidial MEP pathways to maximize this compound production. biorxiv.org The higher this compound-forming activity observed in the cytosolic fraction of lemongrass leaf extracts further supports the major role of cytosolic enzymes in the final steps of biosynthesis. nih.gov In lemongrass leaves, specialized, single oil-accumulating cells have been identified as the primary sites of this compound accumulation. These cells are typically located in the adaxial side of the leaf mesophyll. scialert.net

Enzyme Data

| Enzyme Name | Abbreviation | Function | Plant Source | Subcellular Localization | Cofactor |

| Geraniol Synthase | GES | GPP → Geraniol | Sweet Basil, Camphora officinarum | Plastid | Mn2+ |

| Alcohol Dehydrogenase 28 | LcADH28 | Geraniol → Geranial | Litsea cubeba | Not specified | Not specified |

| Alcohol Dehydrogenase 29 | LcADH29 | Geraniol → Geranial | Litsea cubeba | Not specified | Not specified |

| Alcohol Dehydrogenase 1 | CfADH1 | Geraniol → this compound | Lemongrass | Cytosol/Plastid | NADP+ |

| Aldoketo-Reductase 2b | CfAKR2b | Geraniol → this compound | Lemongrass | Cytosol | NADP+ |

Plastidial Pathways and Enzyme Localization

The biosynthesis of this compound, like other monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors, segregated in different cellular compartments. The plastid-localized 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. nih.govacs.org In contrast, the cytosolic mevalonate (MVA) pathway typically produces sesquiterpenes and other isoprenoids. acs.org

Research in lemongrass (Cymbopogon flexuosus) has demonstrated that the formation of this compound involves a sophisticated interplay between both the plastidial and cytosolic pathways. nih.govnih.gov This dual-pathway contribution suggests an evolutionary strategy to maximize the precursor pools available for high-volume this compound production. researchgate.netnih.gov

The final steps of this compound biosynthesis, the conversion of the precursor alcohol geraniol to the aldehyde this compound, are catalyzed by specific enzymes whose subcellular location is critical. Studies in lemongrass have identified an alcohol dehydrogenase (CfADH1) and an aldo-keto reductase (CfAKR2b) as key enzymes in this conversion. nih.gov Subcellular localization experiments have revealed that these phylogenetically distant enzymes operate in different compartments. CfAKR2b is localized to the cytosol, while CfADH1 exhibits a dual localization, being found in both the cytosol and the plastids. nih.govresearchgate.netnih.gov This distribution allows the plant to utilize geraniol from different subcellular pools, further supporting the integrated role of both cytosol and plastids in this compound synthesis. nih.gov

| Enzyme | Plant Species | Subcellular Localization | Function in this compound Biosynthesis |

|---|---|---|---|

| CfADH1 | Cymbopogon flexuosus (Lemongrass) | Cytosol and Plastid | Catalyzes the formation of this compound from geraniol. nih.gov |

| CfAKR2b | Cymbopogon flexuosus (Lemongrass) | Cytosol | Catalyzes the formation of this compound from geraniol. nih.gov |

| LcADH28 | Litsea cubeba | Not specified | Converts geraniol to geranial (α-citral). nih.gov |

| LcADH29 | Litsea cubeba | Not specified | Converts nerol to neral (β-citral). nih.gov |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is not merely a consequence of enzyme presence but is tightly controlled at the genetic and molecular level. This regulation ensures that this compound is synthesized in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., MYB-ADH)

In certain plant species, genes for a specific metabolic pathway are physically clustered on a chromosome, allowing for coordinated regulation. A significant breakthrough in understanding this compound regulation was the identification of a Lauraceae-specific this compound biosynthetic gene cluster (CGC) in mountain pepper (Litsea cubeba). researchgate.netresearchgate.net This species is notable for the high concentration of this compound (over 80%) in its fruit. researchgate.net

This "MYB-ADH" gene cluster contains the genes for two key alcohol dehydrogenases, LcADH28 and LcADH29, which are the modifying enzymes responsible for the final step of this compound synthesis. nih.govresearchgate.net LcADH28 shows a higher affinity for converting geraniol into geranial (α-citral), while LcADH29 preferentially converts nerol into neral (β-citral). nih.gov Crucially, the cluster also contains the gene for a MYB transcription factor, MYB44, which acts as a regulator for the ADH genes within the cluster. researchgate.netresearchgate.net The co-localization of the regulatory gene with its target structural genes is a key feature of this biosynthetic pathway's architecture. nih.gov

Transcriptional Regulation by Factors (e.g., LcMYB44)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. In Litsea cubeba, the regulation of the this compound biosynthetic gene cluster is a prime example of such control.

The transcription factor LcMYB44, located within the CGC, functions as a negative regulator, or repressor, of this compound biosynthesis. nih.govresearchgate.net It directly binds to the promoters of the LcADH28 and LcADH29 genes, suppressing their expression. nih.govresearchgate.net When the expression of LcMYB44 is high, the production of the ADH enzymes is reduced, leading to lower this compound accumulation. Conversely, suppression of LcMYB44 expression results in increased transcription of LcADH28 and LcADH29 and consequently, enhanced this compound production. nih.gov

In addition to negative regulation, positive regulatory mechanisms also exist. Further research in L. cubeba has identified another R2R3-MYB transcription factor, LcMYB46, which acts as a positive regulator. nih.govacs.org LcMYB46 promotes the accumulation of this compound by activating a different set of genes, specifically a terpene synthase (LcTPS28) and a cytochrome P450 (LcCYP94A1), which are involved in producing and converting this compound precursors. nih.govacs.org This demonstrates a dual-control system where different MYB transcription factors can fine-tune this compound levels through both repression and activation of distinct parts of the biosynthetic pathway.

| Transcription Factor | Plant Species | Mode of Action | Target Genes/Pathway |

|---|---|---|---|

| LcMYB44 | Litsea cubeba | Negative Regulator (Repressor) | Directly binds to promoters of LcADH28 and LcADH29 to suppress expression. nih.govresearchgate.net |

| LcMYB46 | Litsea cubeba | Positive Regulator (Activator) | Directly binds to and activates the promoter of LcCYP94A1, part of the TPS28-CYP94A1 cascade. nih.govacs.org |

Developmental Stage-Dependent Gene Expression and this compound Accumulation

The accumulation of this compound in plants is a dynamic process, often linked to the developmental stage of a particular tissue, such as a maturing fruit or leaf. This temporal regulation is directly linked to the expression levels of the key biosynthetic genes.

In Litsea cubeba, the expression patterns of LcADH28 and LcADH29 are consistent with the levels of this compound accumulation in the fruit during its development. nih.gov As the fruit matures and this compound content increases, the transcription of these genes is elevated. In contrast, the expression of the negative regulator, LcMYB44, shows a significant negative correlation with the expression of the LcADH genes, indicating that its repressive activity decreases as the fruit develops, allowing for this compound synthesis to proceed. nih.gov

Similarly, in lemongrass, the expression of both CfADH1 and CfAKR2b has been shown to correlate with this compound accumulation during different developmental stages of the plant. nih.gov This developmental regulation ensures that the plant allocates metabolic resources to the production of specialized metabolites like this compound at the most biologically appropriate times. nih.gov

Chemical Synthesis and Derivatization of Citral

Established Synthetic Methodologies for Citral (B94496)

Numerous synthetic routes to this compound have been developed over the years. Early methods involved the conversion of methylheptenone into geranic ester, which was then transformed into this compound. magadhmahilacollege.org Another laboratory synthesis involves heating 3-methyl-3-butenal and 3-methyl-2-butenol. slideshare.netslideshare.net

Modern industrial synthesis often employs methodologies that allow for efficient and large-scale production. One such approach involves a sequence of sigmatropic rearrangements, specifically a Claisen rearrangement followed by a Cope rearrangement. This one-pot reaction is driven by the formation of a conjugated carbonyl group in the product. chemtube3d.comyoutube.com Raw materials like cis/trans-isopentenyl-3-methylbutadiene ether can be used in this process, with the addition of compounds like azaindole to improve selectivity and inhibit the formation of isothis compound. google.com

This compound can also be obtained through the oxidation of geraniol (B1671447) and nerol, catalyzed by agents such as chromic acid, or via gas phase dehydrogenation under reduced pressure using a copper catalyst. google.com

Synthesis from Advanced Precursors (e.g., N,N-dialkylneryl- and geranylamines)

An efficient synthesis of this compound has been demonstrated starting from N,N-dialkylneryl- and geranylamines. These amines can be readily prepared from isoprene (B109036) and myrcene. tandfonline.comresearchgate.net The synthesis of this compound from these precursors can be achieved through reactions such as the Polonovsky reaction. tandfonline.comresearchgate.net

Research has also explored the acid-promoted cyclization of geranylamine (B3427868) N-oxide to synthesize cyclic compounds, which can then be further modified. researchgate.net

Catalytic Ammoxidation Reactions for this compound Derivatives (e.g., Lemonile)

Catalytic ammoxidation is a method used to synthesize nitrile derivatives from aldehydes. Lemonile, a nitrile spice with a strong and lasting lemon scent, can be synthesized from this compound using catalytic ammoxidation. thegoodscentscompany.compsu.edu Lemonile is noted for its stability in alkaline media, making it suitable for use in products like shampoo, soap, and detergent. thegoodscentscompany.compsu.edu

Traditionally, lemonile synthesis from this compound involved methods like hydroxylamine (B1172632) oximation followed by dehydration and oxidation, or gas phase catalytic ammoxidation at high temperatures. psu.eduresearchgate.net However, these methods have drawbacks such as high raw material costs, corrosion, pollution, high energy consumption, and side reactions. psu.eduresearchgate.net

A more recent development is a one-step liquid phase catalytic ammoxidation technology for the synthesis of lemonile from this compound. This method utilizes hydrogen peroxide as an oxidant and a catalyst such as CuCl under mild reaction conditions. psu.eduscientific.net Studies have shown that optimizing conditions, such as the molar ratio of hydrogen peroxide to this compound and reaction time, can lead to high yields and purity of lemonile. psu.eduscientific.net For instance, a molar ratio of n(H₂O₂):n(this compound) of 3:1 and a reaction time of 4 hours have been reported to yield lemonile with high purity. psu.eduscientific.net This liquid phase method is considered a greener synthetic route due to its use of cheaper raw materials, lower energy consumption, fewer side reactions, and high yield. psu.eduscientific.net

Synthesis of this compound Acetals and Other Functionalized Analogues

This compound, with its reactive aldehyde group and carbon-carbon double bonds, can undergo various derivatization reactions to form functionalized analogues, including acetals. The formation of acetals typically involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. This compound acetals can be synthesized through the reaction of this compound with various alcohols. These derivatives can have altered香气 (aroma), stability, and physical properties compared to this compound.

While specific detailed research findings on the synthesis of a wide range of this compound acetals and other functionalized analogues were not extensively detailed in the provided search results, the reactivity of the aldehyde functional group in this compound allows for such transformations. For example, this compound can undergo reactions like reduction to alcohols (e.g., geraniol) and aldol (B89426) condensation reactions. slideshare.netnowgonggirlscollege.co.inmagadhmahilacollege.orgresearchgate.net The synthesis of ionones from this compound involves an aldol condensation followed by cyclization. slideshare.netyoutube.com

The presence of α,β-unsaturated carbonyl structure in this compound also allows for 1,4-addition reactions and other transformations characteristic of enals. magadhmahilacollege.org

Advanced Analytical Methodologies in Citral Research

Chromatographic Techniques

Chromatographic methods are fundamental for separating citral (B94496) from other compounds present in a sample and for resolving its geometric isomers, geranial and neral (B7780846).

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound in complex mixtures, such as essential oils. firsthope.co.inplos.orgazom.comresearchgate.net GC separates the components of a sample based on their volatility and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions.

For qualitative analysis, GC-MS allows for the identification of this compound (both geranial and neral) by comparing their retention times and mass spectra to those of authentic standards or spectral libraries. azom.com The characteristic fragmentation patterns in the mass spectrum of this compound aid in confirming its identity. firsthope.co.in

Quantitative analysis of this compound using GC-MS involves integrating the peak areas of the separated isomers (geranial and neral) in the chromatogram and comparing them to a calibration curve prepared with known concentrations of this compound standards. azom.com This method can provide precise measurements of the total this compound content, as well as the individual concentrations of geranial and neral. plos.orgresearchgate.net Studies have utilized GC-MS to determine the this compound content in various essential oils, reporting concentrations that can vary depending on the plant source and extraction method. plos.orgresearchgate.net For instance, GC/MS analysis of Cymbopogon citratus volatile oil has shown this compound (α-citral/geranial and β-citral/neral) as a predominant constituent, with specific studies reporting geranial and neral as major compounds. plos.orgmdpi.com

High Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly valuable for separating and quantifying its cis and trans isomers, neral and geranial. firsthope.co.inresearchgate.netvnu.edu.vn HPLC is suitable for compounds that may be less volatile or thermally labile compared to those analyzed by GC.

HPLC allows for the separation of geranial and neral based on their differing interactions with the stationary and mobile phases. researchgate.netresearchgate.net This is crucial because the individual isomers can have different properties and applications. Various stationary phases and mobile phase compositions can be employed to achieve optimal separation.

Quantitative analysis of this compound isomers by HPLC involves injecting samples onto the HPLC system, separating the isomers, and detecting them using a suitable detector, commonly a UV-Vis detector set at a specific wavelength where this compound absorbs strongly. researchgate.netetsu.edunih.gov The peak areas corresponding to neral and geranial are then used to determine their concentrations based on calibration curves. researchgate.netvnu.edu.vn HPLC methods have been developed and validated for the precise quantification of this compound in essential oils and other matrices. researchgate.netnih.govresearchgate.net

Reversed-Phase HPLC for Cis-Trans Isomer Resolution

Reversed-Phase HPLC (RP-HPLC) is a widely applied mode of HPLC for the separation of this compound isomers. researchgate.netresearchgate.netnih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile. researchgate.netetsu.edu

RP-HPLC is effective in resolving the cis (neral) and trans (geranial) isomers of this compound due to subtle differences in their polarity and shape, which affect their retention on the non-polar stationary phase. researchgate.netresearchgate.net Method development in RP-HPLC for this compound often involves optimizing the mobile phase composition, column type (e.g., C8 or C18), and temperature to achieve satisfactory separation and peak resolution. researchgate.netetsu.edunih.gov

Validated RP-HPLC methods have been reported for the simultaneous detection and quantification of neral and geranial. researchgate.netvnu.edu.vn These methods demonstrate good linearity, selectivity, and accuracy over a specific concentration range, making them suitable for analyzing this compound in various samples, including essential oils and formulations. researchgate.netnih.gov For example, a validated RP-HPLC procedure using an Enable C-18G column and an acetonitrile-water mobile phase (70:30) with UV detection at 233 nm showed good resolution of geranial and neral and linearity in the range of 3-100 µg/mL for this compound analysis in essential oils. researchgate.netnih.gov

Thin Layer Chromatography (TLC) for Screening and Identification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the initial screening and identification of compounds, including this compound. scribd.comslideshare.netscitepress.org TLC is a planar chromatography technique where a sample is spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The mobile phase (solvent system) moves up the plate by capillary action, separating the components based on their differential migration.

For this compound analysis by TLC, suitable stationary phases like silica gel G are used. scribd.comslideshare.net The choice of mobile phase is critical for achieving good separation. Solvent systems such as hexane-ethyl acetate (B1210297) or chloroform (B151607) have been reported for the analysis of this compound by TLC. scribd.comscitepress.org

Visualization of this compound spots on the TLC plate can be achieved using UV light (typically at 254 nm) if the compound absorbs UV radiation, or by using staining reagents. cabidigitallibrary.orgscitepress.org Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) is commonly used for visualizing aldehydes like this compound, producing colored spots (e.g., yellow to orange). scribd.comslideshare.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification by comparing it to the Rf of a known this compound standard run on the same plate under identical conditions. scribd.comslideshare.net TLC can be used for quick assessment of the presence of this compound in a sample and to monitor fractions during isolation procedures. scitepress.org High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, can offer better resolution and can be used for quantitative analysis as well. researchgate.netscribd.com

Spectroscopic Approaches

Spectroscopic techniques provide valuable information about the structural characteristics and concentration of this compound based on its interaction with electromagnetic radiation.

UV Spectroscopic Analysis for Detection and Quantification

Ultraviolet (UV) spectroscopy is a common technique used for the detection and quantification of this compound, particularly when coupled with chromatographic methods like HPLC. researchgate.netetsu.edunih.govcoresta.org this compound, being an α,β-unsaturated aldehyde, contains a chromophore that absorbs UV light in a specific wavelength range.

The UV absorption spectrum of this compound typically shows a maximum absorbance (λmax) in the ultraviolet region. Studies have reported the maximum absorption wavelength of this compound in various solvents, such as around 233 nm in methanol-water mixtures or 241 nm in acetonitrile-water mixtures. researchgate.netetsu.educoresta.org This characteristic absorption allows for its detection using UV detectors in HPLC systems.

For quantitative analysis, UV spectroscopy can be used directly or in conjunction with chromatography. A standard curve is prepared by measuring the absorbance of solutions with known concentrations of this compound at its λmax. rsc.orgmdpi.com The concentration of this compound in a sample can then be determined by measuring its absorbance at the same wavelength and comparing it to the standard curve. rsc.org UV-Vis spectrophotometry has been employed to determine the concentration of this compound in various matrices and to study its degradation. rsc.orgmdpi.comacs.orgrsc.org The method relies on the linear relationship between absorbance and concentration within a specific range, as described by the Beer-Lambert Law. rsc.org While UV spectroscopy alone may not differentiate between this compound isomers, it is a sensitive and convenient method for the total quantification of compounds with suitable chromophores, and it is widely used as a detection method in HPLC for this compound analysis. researchgate.netetsu.edunih.gov

Biological Activities and Mechanistic Investigations of Citral

Antimicrobial Activities and Mechanisms

Citral (B94496) exhibits broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria. Its mechanisms of action are multifaceted, primarily targeting the bacterial cell structure and essential metabolic processes.

The antibacterial effects of this compound are attributed to its ability to disrupt cellular integrity and interfere with vital functions, leading to bacterial growth inhibition and cell death.

This compound has shown potent antibacterial activity against notable Gram-positive pathogens. In the case of Staphylococcus aureus, this compound's antibacterial mechanism is considered to be a multi-target process. Research indicates that this compound can inhibit the growth of S. aureus and its efficacy is concentration-dependent. Studies have revealed that this compound induces damage to the cell membrane and wall of S. aureus. Furthermore, it has been found to down-regulate the expression of genes responsible for ATP synthesis, leading to a decrease in ATP content and a reduction in protein levels.

Against Listeria monocytogenes, this compound also demonstrates significant antilisterial activity. The observed effects are dependent on the concentration of this compound in the culture medium. Its mechanism of action against L. monocytogenes is thought to involve inducing changes in ATP concentration, causing membrane hyperpolarization, and reducing the intracellular pH, which ultimately leads to cell disruption.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacteria | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 - 800 | |

| Listeria monocytogenes | Not explicitly stated in provided abstracts |

This compound's efficacy extends to various Gram-negative bacteria. Against Escherichia coli, this compound has been shown to possess antibacterial activity, with its aldehyde group playing a role in damaging the bacterial cell membrane. The effectiveness of this compound against E. coli can be influenced by factors such as pH, with increased activity observed at alkaline pH.

For Cronobacter sakazakii, a foodborne pathogen, this compound exhibits antimicrobial effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.27 to 0.54 mg/mL. The mechanism of action involves damage to the cell membrane, leading to a decrease in intracellular ATP concentration, a reduction in intracellular pH, and hyperpolarization of the cell membrane.

Studies on Salmonella enteritidis have indicated that this compound can alter the lipid content of the bacterial cell membrane, thereby affecting its integrity and function. The aldehyde groups in this compound are capable of penetrating the cell wall and disrupting the structure of polysaccharides.

In the case of Vibrio parahaemolyticus, this compound has demonstrated good antibacterial activity, with a determined MIC of 0.125 mg/mL. Its mode of action includes causing damage to the cell wall and membrane, which has been observed through electron microscopy. At sub-inhibitory concentrations, this compound can also decrease biofilm formation and the transcription of genes related to virulence factors.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacteria | MIC (mg/mL) | Reference |

|---|---|---|

| Cronobacter sakazakii | 0.27 - 0.54 | |

| Vibrio parahaemolyticus | 0.125 | |

| Escherichia coli | Not explicitly stated in provided abstracts | |

| Salmonella Enteritidis | Not explicitly stated in provided abstracts |